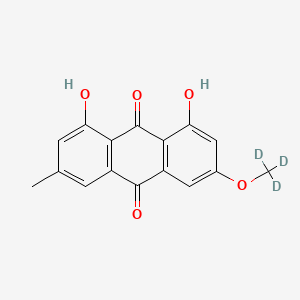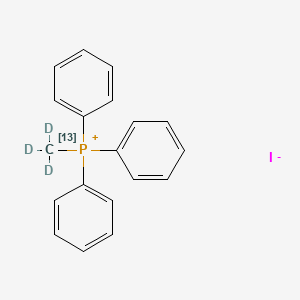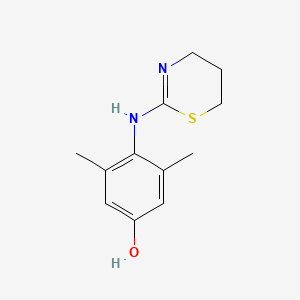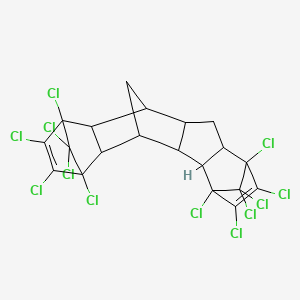
Fireshield C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fireshield C3, with the chemical formula C20H12Cl12 and a molecular weight of 677.75, is a flame retardant compound commonly applied to plastics . It is known for its high efficacy in providing fire protection, making it a valuable component in various industrial applications.
Preparation Methods
Fireshield C3 is synthesized through a series of chemical reactions involving chlorination and other processes. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially in large quantities to meet the demand for fire retardant materials .
Chemical Reactions Analysis
Fireshield C3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fireshield C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a flame retardant in various chemical formulations, providing enhanced fire resistance to materials.
Biology: this compound is used in proteomics research to study protein interactions and functions.
Medicine: The compound is being explored for potential therapeutic applications, although its primary use remains in fire protection.
Industry: This compound is extensively used in the plastics industry to manufacture fire-resistant products.
Mechanism of Action
The mechanism by which Fireshield C3 exerts its flame retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing heat transfer. The molecular targets and pathways involved in this process include the decomposition of this compound into non-combustible gases and the formation of a stable char residue .
Comparison with Similar Compounds
Fireshield C3 is unique in its high chlorine content, which contributes to its effectiveness as a flame retardant. Similar compounds include:
Fireshield 920KS: Another flame retardant with a different chemical composition but similar fire protection properties.
Fireshield Steel 1002: A waterborne intumescent coating used for fire protection of structural steel.
This compound stands out due to its specific molecular structure and high efficacy in providing fire resistance to plastics and other materials .
Properties
IUPAC Name |
4,5,6,7,13,14,15,16,19,19,20,20-dodecachloroheptacyclo[9.6.1.14,7.113,16.02,10.03,8.012,17]icosa-5,14-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl12/c21-11-12(22)18(28)10-6(15(11,25)19(18,29)30)2-3-4-1-5(7(3)10)9-8(4)16(26)13(23)14(24)17(9,27)20(16,31)32/h3-10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOHPPAZRZIWHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C5C2C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)C7(C(=C(C4(C7(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
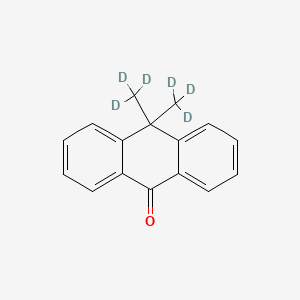

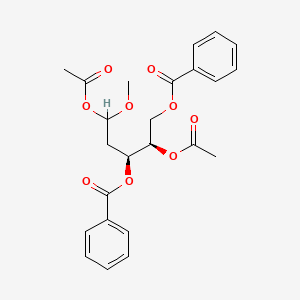
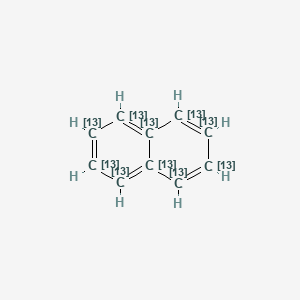
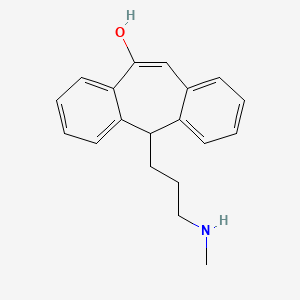
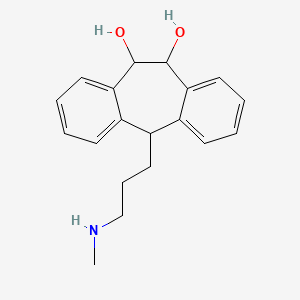
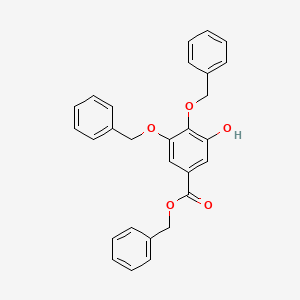
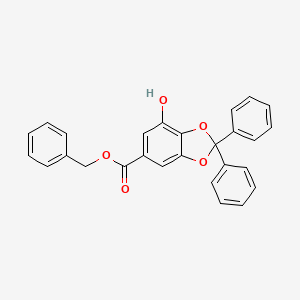
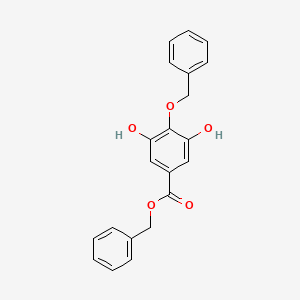
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)
